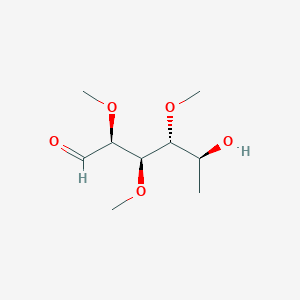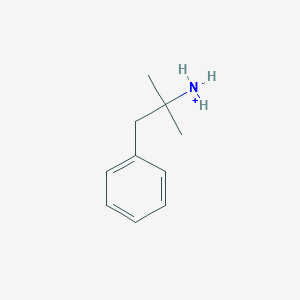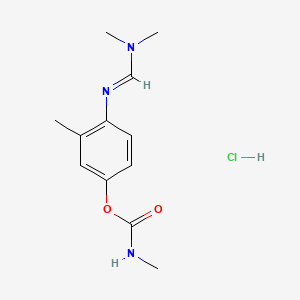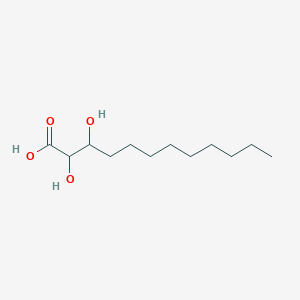
2,3-Dihydroxydodecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-dihydroxydodecanoic acid is a dihydroxy monocarboxylic acid that is dodecanoic acid (lauric acid) in which a hydrogen at position 2 and a hydrogen at position 3 have each been replaced by a hydroxy group. It is a dihydroxy monocarboxylic acid and a medium-chain fatty acid. It is a conjugate acid of a 2,3-dihydroxydodecanoate.
Applications De Recherche Scientifique
Bioactivity and Antimicrobial Applications
2,3-Dihydroxydodecanoic acid has been identified as a component of royal jelly, with potential antimicrobial activities against Gram-positive and Gram-negative bacteria and fungi. This compound, along with other fatty acid derivatives, shows interesting bioactivity, which could have implications for health and medicine (Melliou & Chinou, 2005).
Biosynthesis and Chemical Recycling
The compound plays a role in the biosynthesis of medium-chain-length polyhydroxyalkanoate (PHA), a biodegradable polymer. Utilizing 2-alkenoic acids, including 2,3-Dihydroxydodecanoic acid, as recyclable carbon sources in metabolically engineered Escherichia coli demonstrates a novel approach for chemical recycling and sustainable material production (Sato et al., 2012).
Role in Energy Homeostasis
In a study involving Escherichia coli, the metabolite 3-Hydroxydecanoic acid, closely related to 2,3-Dihydroxydodecanoic acid, was found to be significant in the production of energy molecules like 3-hydroxydecanoic acid. This study underscores the compound's potential role in metabolic pathways and energy homeostasis (Zheng et al., 2004).
Applications in Clinical and Pharmaceutical Fields
Polyhydroxyalkanonate, which includes derivatives like 2,3-Dihydroxydodecanoic acid, is used in clinical and pharmaceutical fields due to its biodegradability and biocompatibility. Its applications include drug delivery systems, tissue engineering, and regenerative medicine, demonstrating the broad potential of this compound (Ueda & Tabata, 2003).
Potential in Agriculture, Pharmacy, and Cosmetic Industries
Some hydroxy fatty acids, including monohydroxy tetradecanoic acid isomers related to 2,3-Dihydroxydodecanoic acid, exhibit significant antiurease, antielastase, and antioxidant activities. These properties suggest potential applications in agriculture, pharmacy, and cosmetic industries (Sokmen et al., 2014).
Industrial and Food Applications
In industrial applications, 2,3-Dihydroxydodecanoic acid derivatives can be deoxygenated to produce secondary alcohols and alkanes, which are valuable as flavoring agents in food and perfume industries, or as diesel and jet fuels (Mensah et al., 2020).
Propriétés
Nom du produit |
2,3-Dihydroxydodecanoic acid |
|---|---|
Formule moléculaire |
C12H24O4 |
Poids moléculaire |
232.32 g/mol |
Nom IUPAC |
2,3-dihydroxydodecanoic acid |
InChI |
InChI=1S/C12H24O4/c1-2-3-4-5-6-7-8-9-10(13)11(14)12(15)16/h10-11,13-14H,2-9H2,1H3,(H,15,16) |
Clé InChI |
JJIJQULYODNGKJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(C(C(=O)O)O)O |
SMILES canonique |
CCCCCCCCCC(C(C(=O)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



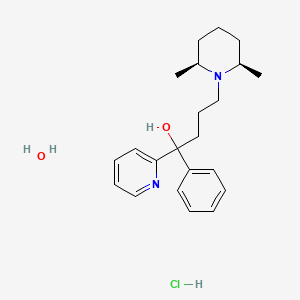
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)guanidine sulfate(2:1)](/img/structure/B1262125.png)
![N-[(Z)-3-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-1-[(4-methylpyrimidin-2-yl)amino]-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B1262127.png)

![methyl 2-[2-[[(11Z)-37-[1-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5-hydroxy-6-methyloxan-2-yl]oxyethyl]-11-ethylidene-62-hydroxy-18-(2-hydroxybutan-2-yl)-8,31-bis(1-hydroxyethyl)-54-(hydroxymethyl)-26-methyl-40,43,46-trimethylidene-52-methylsulfanyl-6,9,16,23,28,38,41,44,47-nonaoxo-27-oxa-3,13,20,59-tetrathia-7,10,17,24,36,39,42,45,48,53,55,61,64,65,66,67-hexadecazadecacyclo[23.23.12.329,35.12,5.112,15.119,22.157,60.01,56.051,55.032,63]heptahexaconta-2(67),4,12(66),19(65),21,29(64),30,32(63),33,52,57,60-dodecaene-54-carbonyl]amino]prop-2-enoylamino]prop-2-enoate](/img/structure/B1262129.png)
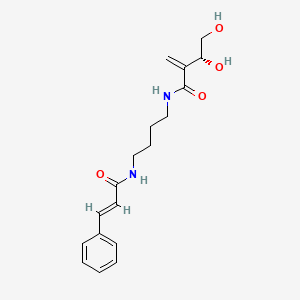
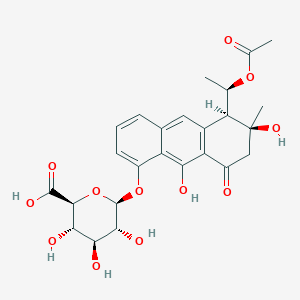
![[18F]-N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-fluoroethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide](/img/structure/B1262137.png)
